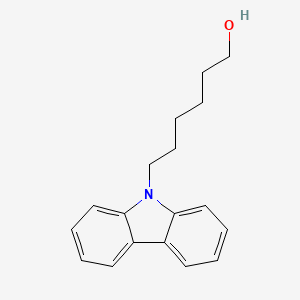
9H-carbazole-9-hexanol
Description
Properties
CAS No. |
128941-12-8 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
6-carbazol-9-ylhexan-1-ol |
InChI |
InChI=1S/C18H21NO/c20-14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,20H,1-2,7-8,13-14H2 |
InChI Key |
KCFHXVCGEQRWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Organic Electronics
One of the primary applications of 9H-carbazole-9-hexanol is in the field of organic electronics. Its conjugated structure makes it an effective charge transport material in devices such as:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron and hole transport is crucial for the efficiency of OLEDs.
- Organic Photovoltaics : In dye-sensitized solar cells (DSSCs), this compound enhances light absorption and charge mobility, improving overall device performance.
Research indicates that carbazole derivatives exhibit various biological activities, including:
- Antioxidant Properties : Studies have shown that compounds like this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems .
- Antimicrobial Effects : The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against gram-positive bacteria .
- Anticancer Potential : Emerging research suggests that carbazole derivatives can inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and modulation of cellular pathways such as PI3K/Akt/mTOR .
Pharmaceutical Development
Due to its structural characteristics, this compound serves as a valuable scaffold in drug design. It has been explored for:
- Development of Anticancer Agents : Its derivatives have shown promise in treating various cancers due to their ability to target multiple pathways involved in tumor growth .
- Synthesis of New Therapeutics : The compound acts as a precursor for synthesizing novel pharmaceutical agents with enhanced efficacy and reduced side effects .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various carbazole derivatives, this compound was found to exhibit significant radical scavenging activity. The evaluation utilized the DPPH assay, revealing that the compound effectively reduced oxidative stress markers in vitro.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study demonstrated that this compound showed substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. The disk diffusion method confirmed its potential as a therapeutic agent against bacterial infections.
Case Study 3: Anticancer Efficacy
Research focusing on the anticancer properties of carbazole derivatives highlighted that this compound significantly inhibited the growth of MCF-7 breast cancer cells. Mechanistic studies indicated involvement in apoptosis pathways, making it a candidate for further pharmaceutical development.
Comparison with Similar Compounds
Key Observations :
- Polarity: The hydroxyl group in this compound enhances polarity compared to purely alkyl-substituted derivatives (e.g., 9-hexylcarbazole), improving solubility in polar solvents like ethanol or DMSO.
- Thermal Stability: Ethanol-substituted carbazole () has a lower melting point (78–82°C) than alkylated analogs, suggesting reduced stability due to weaker intermolecular forces.
- Optoelectronic Performance : Alkyl chains (e.g., hexyl or ethylhexyl) enhance fluorescence quantum yields by reducing aggregation-induced quenching, making them superior for OLEDs .
Q & A
Q. How can researchers design experiments to minimize environmental release of carbazole derivatives during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


